N-Acetyl-L-tyrosine

Vue d'ensemble

Description

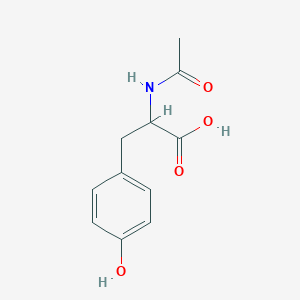

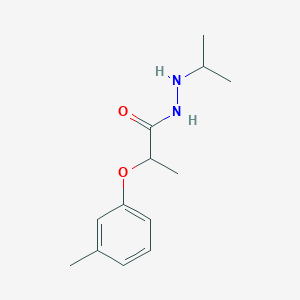

N-acétyltyrosine, (dl)-isomère, est un dérivé de l'acide aminé tyrosine. Il s'agit d'une forme acétylée, ce qui signifie qu'un groupe acétyle est lié à la molécule de tyrosine. Cette modification améliore sa solubilité par rapport à la tyrosine, la rendant plus appropriée pour certaines applications, telles que la nutrition parentérale et les compléments alimentaires .

Mécanisme D'action

Target of Action

N-Acetyl-L-tyrosine (NAT) is primarily a precursor to the amino acid tyrosine . Tyrosine is a non-essential amino acid with a polar side group . It is used in the synthesis of structural proteins, enzymes, and neurotransmitters . The primary targets of NAT are the biochemical pathways that involve tyrosine, particularly the synthesis of dopamine .

Mode of Action

NAT is used in place of tyrosine due to its enhanced solubility compared to tyrosine . It provides the necessary building blocks for the synthesis of dopamine and other hormones in the body . Sufficient levels of tyrosine, provided by NAT, ensure that the brain has the tools it needs to function properly .

Biochemical Pathways

NAT plays a vital role in the synthesis of dopamine, a crucial neurotransmitter that promotes feelings of well-being . Dopamine also plays an important role in many bodily functions, notably memory, motor control, and attention . NAT is involved in the general tyrosine metabolism pathway, which is common in plants . It is also involved in the biosynthetic pathways of tyrosine-derived metabolites .

Pharmacokinetics

The pharmacokinetics of NAT involves its absorption, distribution, metabolism, and excretion (ADME). NAT is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine . The addition of an acetyl group in NAT increases its absorption, bioavailability, and blood-brain barrier crossing capabilities . This allows it to support higher levels of focus and cognitive function .

Result of Action

The molecular and cellular effects of NAT’s action are primarily related to its role as a precursor to tyrosine. By providing the necessary building blocks for the synthesis of dopamine and other hormones, NAT helps to support higher levels of focus and cognitive function . It also plays a part in the synthesis of structural proteins and enzymes .

Action Environment

The action, efficacy, and stability of NAT can be influenced by various environmental factors. For instance, NAT works in synergy with stimulants like methylphenidate (i.e., Ritalin) . Furthermore, under stress conditions, NAT can trigger a cytoprotective response called “mitohormesis” in stressed animals . This suggests that the physiological state of the organism can influence the action of NAT .

Analyse Biochimique

Biochemical Properties

N-Acetyl-L-tyrosine plays a crucial role in the synthesis of dopamine and other hormones in the body . It provides the necessary building blocks for the production of enough dopamine, thereby influencing brain function . It is also a substrate for tyrosinase, leading to N-acetyl-l-DOPA and/or N-acetyl-dopaquinone .

Cellular Effects

This compound has been found to have various effects on cells. For instance, it has been associated with antiproliferative effects against cultured human breast cancer cells . It also supports higher levels of focus and cognitive function .

Molecular Mechanism

The mechanism of action of this compound involves its conversion into L-tyrosine, an amino acid with promising nootropic and stimulant effects . These neurotransmitters play central roles in mental health, cognition, behavior, and stress response .

Temporal Effects in Laboratory Settings

It is known that a portion of ingested this compound turns into L-tyrosine

Dosage Effects in Animal Models

It is known that L-tyrosine, into which this compound is metabolized, can boost cognition, alertness, and memory in stressful and demanding situations .

Metabolic Pathways

This compound is involved in the biosynthesis and metabolism of the N-acylated aromatic amino acids . It is a member of the N-acyl amino acids (NA-AAs), a class within the fatty acid amide family .

Transport and Distribution

It is known that this compound is a substrate for tyrosinase, suggesting that it may be transported and distributed via enzymatic pathways .

Subcellular Localization

It is known that this compound is a substrate for tyrosinase, suggesting that it may be localized in areas where this enzyme is present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La N-acétyltyrosine peut être synthétisée par acétylation de la tyrosine. Le processus implique la réaction de la tyrosine avec l'anhydride acétique en présence d'une base, telle que l'acétate de sodium, dans des conditions contrôlées. La réaction se produit généralement à température ambiante et conduit à la formation de N-acétyltyrosine .

Méthodes de production industrielle

La production industrielle de N-acétyltyrosine implique souvent des procédés d'acétylation à grande échelle utilisant des réactifs et des conditions similaires à ceux de la synthèse en laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, garantissant que le composé répond aux normes pharmaceutiques et nutritionnelles .

Analyse Des Réactions Chimiques

Types de réactions

La N-acétyltyrosine subit diverses réactions chimiques, notamment :

Hydrolyse : Le groupe acétyle peut être hydrolysé pour revenir à la tyrosine.

Oxydation : Le groupe hydroxyle phénolique peut être oxydé pour former des quinones.

Substitution : Le groupe amine peut participer à des réactions de substitution.

Réactifs et conditions courants

Hydrolyse : Des conditions acides ou basiques peuvent faciliter l'hydrolyse du groupe acétyle.

Oxydation : Des oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium peuvent oxyder le groupe phénolique.

Substitution : Divers électrophiles peuvent réagir avec le groupe amine dans des conditions appropriées.

Principaux produits formés

Hydrolyse : Tyrosine

Oxydation : Quinones et autres dérivés oxydés

Substitution : Divers dérivés tyrosine substitués

Applications de la recherche scientifique

La N-acétyltyrosine a plusieurs applications dans la recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse d'autres composés.

Biologie : Étudiée pour son rôle dans la synthèse des protéines et les voies métaboliques.

Médecine : Utilisée en nutrition parentérale pour fournir une forme soluble de tyrosine. .

Industrie : Utilisée dans la formulation de compléments alimentaires et de produits pharmaceutiques.

Mécanisme d'action

La N-acétyltyrosine exerce ses effets principalement par sa conversion en tyrosine dans l'organisme. Une fois désacétylée, la tyrosine participe à la synthèse de neurotransmetteurs tels que la dopamine, la norépinéphrine et l'épinéphrine. Ces neurotransmetteurs jouent un rôle crucial dans la régulation de l'humeur, la fonction cognitive et la réponse au stress .

Applications De Recherche Scientifique

N-acetyltyrosine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other compounds.

Biology: Studied for its role in protein synthesis and metabolic pathways.

Medicine: Used in parenteral nutrition to provide a soluble form of tyrosine. .

Industry: Employed in the formulation of dietary supplements and pharmaceuticals.

Comparaison Avec Des Composés Similaires

Composés similaires

L-tyrosine : La forme non acétylée de la tyrosine.

N-acétyl-L-tyrosine : L'isomère L de la N-acétyltyrosine.

N-acétyl-D-tyrosine : L'isomère D de la N-acétyltyrosine

Unicité

La N-acétyltyrosine, (dl)-isomère, est unique en raison de sa solubilité et de sa biodisponibilité améliorées par rapport à la L-tyrosine. Cela la rend plus efficace dans certaines applications, telles que la nutrition intraveineuse et les compléments alimentaires. L'acétylation permet également une meilleure absorption et utilisation dans l'organisme .

Propriétés

IUPAC Name |

2-acetamido-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHKINHBCWCHCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859468 | |

| Record name | N-Acetyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-77-1, 537-55-3 | |

| Record name | N-Acetyl-DL-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B512036.png)

![ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B512038.png)

![3-(5-{[(Tetrahydro-2-furanylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B512074.png)

![3',3'-dimethyl-6-nitro-1'-phenylspiro[2H-chromene-2,2'-indoline]](/img/structure/B512127.png)